2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide” is a derivative of thiadiazole . Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves several steps. For instance, one method involves starting with malonamide nitrile, and through a series of reactions, the final product is obtained .Chemical Reactions Analysis
The chemical reactions involving thiadiazole derivatives can be complex. For instance, the reaction of mercaptoacetic acid with other reagents under reflux conditions was used in one synthesis . The exact reactions would depend on the specific thiadiazole derivative and the conditions used .Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The compound shows more favorable interactions with the active site which confirm its great inhibitory activity .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .
Pharmacokinetics
Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .
Result of Action
The inhibition of urease by this compound can potentially disrupt the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The role of urease is critical for colonization of this bacterium .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For example, at pH values less than 3.0, the peak potential of the compound shows independence to the variation in pH . .
Future Directions
Thiadiazole derivatives, including “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide”, have potential for further evaluation due to their broad spectrum of biological activities . They could be promising candidates for the development of novel, more effective therapeutics .
Biochemical Analysis
Cellular Effects
Given the known properties of thiadiazole derivatives, it is likely that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Transport and Distribution
Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4OS2/c12-11(13,14)6-1-3-7(4-2-6)16-8(19)5-20-10-18-17-9(15)21-10/h1-4H,5H2,(H2,15,17)(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDWIRIIKMIGRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763125-98-0 |
Source
|
Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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